N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a hybrid molecule combining a pyrazolone scaffold with a chromene carboxamide moiety. The compound’s structure features a planar pyrazole ring fused with a chromene group, with a carboxamide linkage at position 4 of the pyrazole. Crystallographic studies of related pyrazolone derivatives reveal dihedral angles between aromatic rings (e.g., 50.0° between pyrazole and benzene rings in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide), influencing molecular packing and intermolecular interactions like N–H∙∙∙O hydrogen bonds .
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-9-10-16-17(26)12-19(29-18(16)11-13)21(27)23-20-14(2)24(3)25(22(20)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27) |
InChI Key |
LRGYRTXMVGXATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ in substituents on the pyrazole and chromene rings, as well as the carboxamide linker. Key comparisons include:
Key Observations :
Chromene vs. Non-Chromene Derivatives: The target compound’s 4-oxo-4H-chromene group distinguishes it from analogs like 3a (chloro/cyano-substituted pyrazole) and formamide derivatives. Chromene-containing analogs (e.g., 2-oxo-2H-chromene-3-carboxamide in ) exhibit positional isomerism (2-oxo vs. 4-oxo), which may alter π-π stacking and solubility.
Carboxamide Linker : The carboxamide group in the target compound contrasts with sulfonamide () or formamide () linkers, affecting hydrogen-bonding capacity and bioavailability.
Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano in ) lower melting points compared to electron-donating groups (e.g., methyl in the target compound).
Spectroscopic and Crystallographic Comparisons
- NMR and IR Data: The target compound’s methyl and chromene groups would produce distinct $ ^1H $-NMR signals (e.g., aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.7 ppm), contrasting with chloro/cyano analogs (e.g., δ 7.4–7.6 ppm for aromatic protons in 3a ).
Hydrogen Bonding and Intermolecular Interactions
- The formamide derivative in exhibits N–H∙∙∙O hydrogen bonds (2.86–3.02 Å), stabilizing its crystal lattice. In contrast, the target compound’s carboxamide and chromene carbonyl groups could form extended networks (e.g., N–H∙∙∙O and C–H∙∙∙O interactions), enhancing solubility compared to sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
